molecular formula C12H7F3N2O B13964056 3,4,5-Trifluoro-N-(4-pyridinyl)benzamide CAS No. 501442-63-3

3,4,5-Trifluoro-N-(4-pyridinyl)benzamide

Cat. No.: B13964056
CAS No.: 501442-63-3
M. Wt: 252.19 g/mol
InChI Key: SAKCEVFCYRRYDU-UHFFFAOYSA-N
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Description

3,4,5-Trifluoro-N-(4-pyridinyl)benzamide is an organic compound characterized by the presence of trifluoromethyl groups and a pyridine ring attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trifluoro-N-(4-pyridinyl)benzamide typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluoro-N-(4-pyridinyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .

Scientific Research Applications

3,4,5-Trifluoro-N-(4-pyridinyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-Trifluoro-N-(4-pyridinyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and the pyridine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(3-pyridinyl)benzamide
  • 3,4,5-Trifluorobenzamide
  • N-(4-pyridinyl)benzamide

Uniqueness

3,4,5-Trifluoro-N-(4-pyridinyl)benzamide is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and binding affinity compared to similar compounds. The combination of the trifluoromethyl groups and the pyridine ring makes it a valuable compound for various applications .

Properties

CAS No.

501442-63-3

Molecular Formula

C12H7F3N2O

Molecular Weight

252.19 g/mol

IUPAC Name

3,4,5-trifluoro-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H7F3N2O/c13-9-5-7(6-10(14)11(9)15)12(18)17-8-1-3-16-4-2-8/h1-6H,(H,16,17,18)

InChI Key

SAKCEVFCYRRYDU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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